molecular formula C39H38FN3O7 B14071483 N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide

N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide

Cat. No.: B14071483
M. Wt: 679.7 g/mol
InChI Key: BVXSQOVGJQCWER-UHFFFAOYSA-N
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Description

“N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the tetrahydropyran ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and hydroxyl groups: These functional groups are introduced through selective fluorination and hydroxylation reactions.

    Attachment of the bis(4-methoxyphenyl)(phenyl)methoxy group: This step involves the use of protecting groups and subsequent deprotection.

    Formation of the pyrimidinone ring: This involves the condensation of appropriate amines and carbonyl compounds.

    Final coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, the compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
  • N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)propionamide

Uniqueness

The uniqueness of “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C39H38FN3O7

Molecular Weight

679.7 g/mol

IUPAC Name

N-[1-[6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C39H38FN3O7/c1-25-22-43(38(46)42-36(25)41-37(45)26-10-6-4-7-11-26)32-23-49-33(35(44)34(32)40)24-50-39(27-12-8-5-9-13-27,28-14-18-30(47-2)19-15-28)29-16-20-31(48-3)21-17-29/h4-22,32-35,44H,23-24H2,1-3H3,(H,41,42,45,46)

InChI Key

BVXSQOVGJQCWER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3COC(C(C3F)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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